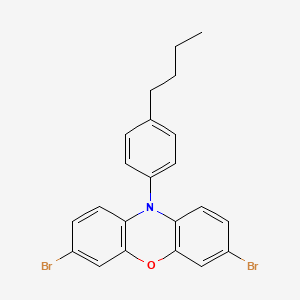
3-(Propyltetrasulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propyltetrasulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a propyltetrasulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propyltetrasulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents under controlled conditions. For instance, the reaction of 3-bromopropanoic acid with sodium tetrasulfide in the presence of a suitable solvent can yield this compound. The reaction typically requires moderate temperatures and may be catalyzed by transition metals to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propyltetrasulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the tetrasulfanyl group to lower oxidation states, such as disulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrasulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Propyltetrasulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique sulfur moiety makes it a potential candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Propyltetrasulfanyl)propanoic acid involves its interaction with molecular targets through its sulfur-containing moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and the formation of disulfide bonds, which can affect cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Phenethylphenyl)propanoic acid
- 3-Hydroxypropionic acid
- Propanoic acid derivatives
Uniqueness
3-(Propyltetrasulfanyl)propanoic acid is unique due to its tetrasulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other propanoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823235-30-9 |
|---|---|
Fórmula molecular |
C6H12O2S4 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
3-(propyltetrasulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S4/c1-2-4-9-11-12-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
Clave InChI |
YOROJHCGNWIOBM-UHFFFAOYSA-N |
SMILES canónico |
CCCSSSSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)



![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)

silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)


